molecular formula C17H24N2O3 B5990511 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B5990511
M. Wt: 304.4 g/mol
InChI Key: GSPDPXFEAVMOBG-UHFFFAOYSA-N
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Description

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex organic compound with a unique structure that combines a benzodioxole moiety with a pyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzodioxole moiety, followed by its attachment to the pyrrolo[1,2-a]pyrazine ring system.

    Synthesis of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through a series of reactions, including the methoxylation of a suitable benzene derivative, followed by cyclization to form the dioxole ring.

    Formation of Pyrrolo[1,2-a]pyrazine Ring: The pyrrolo[1,2-a]pyrazine ring can be formed through a cyclization reaction involving a suitable diamine and a diketone.

    Coupling of Benzodioxole and Pyrrolo[1,2-a]pyrazine: The final step involves coupling the benzodioxole moiety with the pyrrolo[1,2-a]pyrazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrrolo[1,2-a]pyrazine ring, leading to the formation of various reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and pyrrolo[1,2-a]pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield various alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(7-Methoxy-1,3-benzodioxol-5-yl)ethyl]phenoxy}-3-methyl-2,3-butanediol
  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)
  • [(1S)-2-(1,3-benzodioxol-5-ylmethyl)-1′-ethylsulfonyl-7-methoxy-9-methyl-1-spiro methanol]

Uniqueness

The uniqueness of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine lies in its combination of the benzodioxole and pyrrolo[1,2-a]pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12-14-4-3-5-18(14)6-7-19(12)10-13-8-15(20-2)17-16(9-13)21-11-22-17/h8-9,12,14H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPDPXFEAVMOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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